Ixerochinolide

Description

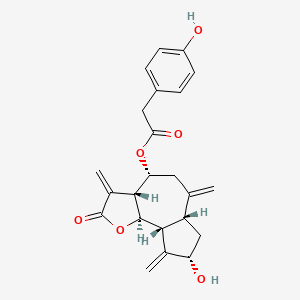

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24O6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

[(3aR,4R,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C23H24O6/c1-11-8-18(28-19(26)9-14-4-6-15(24)7-5-14)21-13(3)23(27)29-22(21)20-12(2)17(25)10-16(11)20/h4-7,16-18,20-22,24-25H,1-3,8-10H2/t16-,17-,18+,20-,21+,22+/m0/s1 |

InChI Key |

BBTINGNPUAXELD-QPOFKBRPSA-N |

Isomeric SMILES |

C=C1C[C@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)CC4=CC=C(C=C4)O |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Ixerochinolide

Methodologies for Phytochemical Isolation and Purification from Ixeris chinensis Extracts

The journey from a whole plant extract to a pure, crystalline compound like Ixerochinolide is a meticulous, multi-stage process. This involves careful extraction followed by a series of purification steps designed to isolate the target molecule from a complex mixture of other plant metabolites.

Solvent Extraction and Chromatographic Separation Techniques

The initial phase of isolating this compound commences with the extraction of dried and powdered whole plants of Ixeris chinensis. A common approach involves maceration and extraction with 95% ethanol (B145695) (EtOH) to create a crude extract. This crude extract is then subjected to a liquid-liquid partitioning process to separate compounds based on their polarity. This is typically achieved by sequentially partitioning the extract with solvents of varying polarities, such as petroleum ether, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

The chloroform-soluble fraction is often enriched with sesquiterpenoids and is therefore the primary focus for further separation. This fraction is subjected to various chromatographic techniques, which are central to the purification process. Open column chromatography using silica (B1680970) gel is a standard method, where the extract is separated into numerous fractions by eluting with a gradient of solvents, commonly a mixture of chloroform and methanol (B129727) (MeOH) of increasing polarity. The composition of these fractions is monitored using thin-layer chromatography (TLC).

For further refinement, fractions containing compounds of interest are often pooled and subjected to repeated column chromatography. This may involve using different stationary phases, such as Sephadex LH-20, which separates molecules based on their size. The final stage of purification frequently employs High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, to achieve a high degree of purity.

Strategies for Obtaining High-Purity this compound

The acquisition of this compound in a highly purified state is paramount for accurate structural analysis and subsequent biological evaluation. This is accomplished by strategically combining various chromatographic methods. The rationale behind using multiple techniques is that each separates compounds based on different physicochemical principles—adsorption for silica gel, size-exclusion for Sephadex LH-20, and partitioning for reversed-phase HPLC. This orthogonal approach ensures the effective removal of impurities that might co-elute with this compound in a single system. The purity of the final isolated compound is typically confirmed by HPLC, where a single, symmetrical peak is indicative of a homogenous sample.

Advanced Spectroscopic Characterization for Structure Elucidation

With a pure sample of this compound in hand, its molecular architecture is pieced together using a combination of sophisticated spectroscopic methods. These techniques provide detailed insights into the atomic composition, connectivity, and three-dimensional arrangement of the molecule.

Application of One-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

One-dimensional NMR spectroscopy provides the foundational data for structural elucidation. The ¹H NMR spectrum of this compound reveals the chemical environment of all the protons in the molecule, including their number, type, and proximity to other protons. The ¹³C NMR spectrum, in turn, provides information about the carbon skeleton of the molecule.

The key signals in the ¹H NMR spectrum of this compound include those for olefinic protons, protons on carbons bearing oxygen atoms, and methyl protons. The ¹³C NMR spectrum is characterized by signals corresponding to a carbonyl carbon of the lactone, olefinic carbons, and carbons attached to hydroxyl groups. To aid in the assignment of carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often performed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm), J (Hz) | δC (ppm) |

|---|---|---|

| 1 | 2.58 (dd, 12.0, 4.5) | 48.9 |

| 2 | 1.95 (m), 1.80 (m) | 33.5 |

| 3 | 4.25 (br s) | 75.1 |

| 4 | - | 139.8 |

| 5 | 5.35 (br s) | 125.7 |

| 6 | 4.88 (d, 9.0) | 85.2 |

| 7 | 2.85 (m) | 52.1 |

| 8 | 4.15 (t, 9.0) | 78.9 |

| 9 | 2.20 (m), 2.05 (m) | 38.7 |

| 10 | - | 145.2 |

| 11 | - | 138.5 |

| 12 | 6.20 (s) | 122.1 |

| 13 | 5.65 (s) | 170.2 |

| 14 | 1.25 (s) | 22.8 |

| 15 | 1.85 (s) | 20.5 |

Elucidation through Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for assembling the complete structure of a complex molecule like this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton connectivities, allowing for the tracing of spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, enabling the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the various structural fragments and positioning non-protonated (quaternary) carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations are observed between protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement of the molecular ion. For this compound, an observed molecular ion peak, for example, at m/z [M+Na]⁺, allows for the unambiguous confirmation of its molecular formula as C₁₅H₂₀O₅. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide additional clues that support the proposed structure.

The synergistic application of these advanced analytical techniques has enabled the comprehensive structural elucidation of this compound, providing the necessary foundation for future research into its chemical properties and biological functions.

Complementary Spectroscopic Data Analysis (e.g., Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

The structural elucidation of complex natural products like this compound relies on a combination of spectroscopic techniques. While nuclear magnetic resonance (NMR) spectroscopy provides the carbon-hydrogen framework, complementary methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer crucial information regarding the functional groups present in the molecule.

Infrared spectroscopy is instrumental in identifying characteristic vibrational frequencies of specific bonds. For this compound, the IR spectrum would be expected to display absorption bands corresponding to its various functional moieties. The presence of a hydroxyl group (-OH) is indicated by a broad absorption band. The α,β-unsaturated γ-lactone and the ester carbonyl groups typically show strong absorptions in the carbonyl region of the spectrum. Additionally, the aromatic ring and carbon-carbon double bonds also exhibit characteristic absorption bands.

Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The UV spectrum of this compound would be characterized by absorption maxima (λmax) corresponding to the π → π* transitions of its conjugated chromophores. These include the α,β-unsaturated γ-lactone and the p-hydroxyphenylacetyl moiety. The position and intensity of these absorptions are indicative of the extent of conjugation within the molecule.

The structural determination of this compound was supported by spectral analyses, which would have included these techniques to confirm the presence of the key functional groups. mdpi.combg.ac.rs

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption/Wavelength |

| Infrared (IR) | Hydroxyl (-OH) | ~3400 cm⁻¹ (broad) |

| Ester Carbonyl (C=O) | ~1735 cm⁻¹ | |

| γ-Lactone Carbonyl (C=O) | ~1760 cm⁻¹ | |

| Carbon-Carbon Double Bond (C=C) | ~1650 cm⁻¹ | |

| Aromatic Ring | ~1600, 1515 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | α,β-Unsaturated Lactone | ~210-220 nm |

| p-Hydroxyphenylacetyl group | ~275 nm |

Stereochemical Assignments and Conformational Analysis of the Guaianolide Ring System

The definitive three-dimensional structure of this compound, including the relative stereochemistry of its multiple chiral centers, is established through advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative orientation.

The relative configuration of the protons on the guaianolide ring system is assigned based on key NOESY correlations. For instance, correlations between specific protons can indicate whether they are on the same face (cis) or opposite faces (trans) of the ring system. The interpretation of these correlations, in conjunction with coupling constants from other NMR spectra, allows for the unambiguous assignment of the stereocenters.

The guaianolide skeleton, which features a seven-membered ring fused to a five-membered ring, can adopt several conformations. The conformational analysis of this ring system is complex due to the flexibility of the seven-membered ring. Typically, guaianolides exist in a preferred conformation that minimizes steric interactions. Low-temperature NMR studies on related guaianolides have shown that the seven-membered ring can exist in dynamic equilibrium between chair and twisted-chair conformations. frontiersin.org The specific conformation of this compound would be influenced by the orientation of its substituents to achieve the most stable thermodynamic state.

Table 2: Illustrative Key NOESY Correlations for Stereochemical Assignment in Guaianolides

| Proton 1 | Proton 2 | Implied Spatial Proximity | Stereochemical Implication |

| H-1 | H-5 | Close | α-orientation of both protons |

| H-6 | H-8 | Close | β-orientation of both protons |

| H-7 | H-5 | Close | Indicates the relative orientation at these centers |

| H-7 | H-13 | Close | Confirms the geometry around the lactone ring |

Identification of Related Natural Products and Glycosidic Forms (e.g., Ixerochinoside)

Phytochemical investigations of the plant Ixeris chinensis have led to the isolation of not only this compound but also its corresponding glycosidic form, ixerochinoside. mdpi.combg.ac.rs In ixerochinoside, a glucose unit is attached to the this compound aglycone, altering its polarity and solubility. The structure of ixerochinoside was also determined through extensive spectroscopic analysis. bg.ac.rsbg.ac.rs

In addition to this compound and ixerochinoside, several other known guaianolide-type sesquiterpene lactones have been identified from Ixeris chinensis. mdpi.combg.ac.rs The co-occurrence of these structurally related compounds is common in plants and provides insights into the biosynthetic pathways operating within the organism.

Table 3: Related Natural Products Isolated from Ixeris chinensis

| Compound Name | Compound Type | Reference |

| Ixerochinoside | Guaianolide Glycoside | mdpi.combg.ac.rsbg.ac.rs |

| 8β-hydroxydehydrozaluzanin | Guaianolide | mdpi.combg.ac.rs |

| Lactucin | Guaianolide | mdpi.combg.ac.rs |

| 10α-hydroxy-10,14-dihydro-desacylcynaropicrin | Guaianolide | mdpi.combg.ac.rs |

| 8-epicrepioside | Guaianolide Glycoside | mdpi.combg.ac.rs |

Biosynthetic Pathways and Precursor Analysis of Ixerochinolide

Proposed General Biosynthetic Routes for Sesquiterpene Lactones from Isoprenoid Precursors

The biosynthesis of all terpenoids, including sesquiterpene lactones (SLs), begins with two primary five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govresearchgate.netencyclopedia.pub

The formation of the characteristic fifteen-carbon (C15) skeleton of sesquiterpenes is initiated by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.gov This sequential reaction is catalyzed by farnesyl diphosphate synthase (FPPS), yielding the universal precursor for all sesquiterpenes, farnesyl diphosphate (FPP). nih.govwikipedia.org

The vast structural diversity of SLs arises from the subsequent transformation of the linear FPP molecule. wikipedia.org The first committed step is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases or terpene cyclases. encyclopedia.pubwur.nl This cyclization can produce a wide array of carbocyclic skeletons. For many SLs, the initial cyclization product is a germacrene, a ten-membered ring structure. nih.govwur.nl Following cyclization, the hydrocarbon backbone undergoes a series of oxidative modifications, typically catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov These modifications often include hydroxylations and epoxidations, culminating in the formation of a characteristic lactone ring, which defines the compound as a sesquiterpene lactone. nih.govencyclopedia.pub

Investigation of Putative Enzymatic Steps and Key Intermediates in Ixerochinolide Biosynthesis

This compound is classified as a guaianolide-type sesquiterpene lactone, first isolated from Ixeris chinensis of the Asteraceae family. jst.go.jp The biosynthesis of guaianolides is proposed to proceed from FPP through a germacranolide intermediate. nih.gov

The key steps and intermediates are hypothesized as follows:

FPP to (+)-Germacrene A: The linear FPP precursor is first cyclized by a specific sesquiterpene synthase, germacrene A synthase (GAS), to form (+)-germacrene A, a key branch-point intermediate. nih.govnih.gov

Oxidation of Germacrene A: The germacrene A molecule undergoes a three-step oxidation of a methyl group, catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO). This process converts the methyl group into an alcohol, then an aldehyde, and finally a carboxylic acid, yielding germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). nih.govnih.gov

Lactone Ring Formation: The formation of the defining lactone ring is the next crucial step. It is catalyzed by a (+)-costunolide synthase, another CYP450 enzyme, which hydroxylates the germacrene A acid at the C6-position. This hydroxylation facilitates a spontaneous or enzyme-mediated cyclization to form the γ-lactone ring, resulting in the germacranolide (+)-costunolide. nih.gov

Guaianolide Skeleton Formation: (+)-Costunolide is considered a pivotal intermediate from which various SL skeletons, including guaianolides, are derived. nih.gov The formation of the 5/7 bicyclic guaianolide core from the 10-membered ring of costunolide (B1669451) is proposed to occur via a cyclization reaction, potentially mediated by another specific cyclase or CYP450 enzyme. nih.gov This transformation establishes the fundamental structure of compounds like this compound.

Role of Precursors and Chemically Related Metabolites in the Biosynthetic Cascade

Origin and Transformation of 4-Hydroxyphenylacetic Acid Moieties

A distinguishing feature of this compound is the presence of a 4-hydroxyphenylacetic acid (4-HPAA) moiety. This component is not derived from the isoprenoid pathway. 4-HPAA is a common plant and fungal metabolite. sinocurechem.commedchemexpress.com It can be derived from the metabolism of the amino acid tyrosine. In nature, 4-HPAA is found in various organisms and food sources, including olive oil and beer. sinocurechem.comwikipedia.org

In the biosynthetic cascade of this compound, the 4-HPAA molecule is attached to the guaianolide core. The Human Metabolome Database lists 4-HPAA (p-hydroxyphenylacetic acid) as a parent compound for this compound, suggesting a direct incorporation. This attachment is almost certainly an esterification reaction, where the hydroxyl group on the sesquiterpene lactone core is linked to the carboxylic acid group of 4-HPAA. This type of reaction is typically catalyzed by an acyltransferase enzyme, which would use an activated form of 4-HPAA (e.g., 4-HPAA-CoA) as a substrate.

Enzymatic Derivatization and Functionalization of the Core Structure

After the formation of the basic guaianolide skeleton and the attachment of the 4-HPAA ester, further enzymatic modifications, known as tailoring reactions, occur to yield the final this compound molecule. These reactions create the specific oxidation and hydroxylation pattern of the final product.

Based on the structure of related compounds found alongside this compound, such as 8β-hydroxydehydrozaluzanin, it is evident that a suite of tailoring enzymes is active in Ixeris chinensis. jst.go.jp These enzymes, likely belonging to the versatile cytochrome P450 family, catalyze regio- and stereospecific hydroxylations and other oxidations on the sesquiterpenoid core. nih.gov The precise sequence of these hydroxylations and the esterification with 4-HPAA determines the final structure of this compound. The alkylating potential of many sesquiterpene lactones, often attributed to the α-methylene-γ-lactone group, is a key structural feature resulting from this biosynthetic process. nih.govcore.ac.ukresearchgate.net

| Putative Enzyme Class | Proposed Function in this compound Biosynthesis | Key Substrate(s) | Key Product(s) |

| Farnesyl Diphosphate Synthase (FPPS) | Catalyzes the formation of the C15 precursor. nih.gov | IPP, DMAPP | Farnesyl Diphosphate (FPP) |

| Germacrene A Synthase (GAS) | First committed step; cyclization of the linear precursor. nih.gov | Farnesyl Diphosphate (FPP) | (+)-Germacrene A |

| Cytochrome P450 Monooxygenase (GAO) | Multi-step oxidation of the germacrene side chain. nih.govnih.gov | (+)-Germacrene A | Germacrene A Acid |

| Cytochrome P450 Monooxygenase (Costunolide Synthase) | C6-hydroxylation leading to lactone ring formation. nih.gov | Germacrene A Acid | (+)-Costunolide |

| Guaianolide Synthase (putative) | Cyclization of the germacranolide to the guaianolide skeleton. nih.gov | (+)-Costunolide | Guaianolide Core |

| Acyltransferase (putative) | Esterification of the SL core with the phenolic acid. | Guaianolide Core, Activated 4-HPAA | This compound Precursor |

| Cytochrome P450 Monooxygenases (Tailoring) | Regio- and stereospecific oxidations and hydroxylations. nih.gov | This compound Precursor | This compound |

Chemoenzymatic Synthesis Approaches to Validate Biosynthetic Pathways

Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biocatalysts, offers a powerful strategy for validating proposed biosynthetic pathways and producing complex natural products. nih.govmdpi.com While a complete chemoenzymatic synthesis of this compound has not been reported, a feasible approach can be proposed based on established methods. researchgate.net

A potential strategy would involve the following steps:

Biocatalytic Core Synthesis: The guaianolide core structure could be produced using a metabolic engineering approach. csic.es This would involve introducing the genes for the key biosynthetic enzymes—such as germacrene A synthase, costunolide synthase, and a putative guaianolide synthase—into a microbial host like Escherichia coli or Saccharomyces cerevisiae. researchgate.net This engineered organism would convert a simple carbon source into the desired sesquiterpene lactone core.

Chemical Synthesis of Precursor: The 4-hydroxyphenylacetic acid moiety can be readily synthesized or obtained commercially. wikipedia.org

Chemo-selective Esterification: The microbially produced guaianolide core would then be isolated and coupled with the 4-HPAA molecule using chemical methods. This step would likely require protective group chemistry to ensure that the esterification occurs at the desired hydroxyl group on the sesquiterpene lactone scaffold.

Enzymatic Final-Step Tailoring: Alternatively, if the specific tailoring enzymes (e.g., the final hydroxylases) are identified, they could be used in vitro on a synthesized precursor to perform the final regio- and stereoselective modifications, confirming their function in the pathway. chemrxiv.org

This hybrid approach leverages the strength of biocatalysis to construct the complex, stereochemically rich sesquiterpene core and the reliability of organic synthesis for the coupling reaction, providing a modular and efficient route to validate the proposed biosynthetic steps. mdpi.com

Mechanistic Investigations of Ixerochinolide S Biological Activities

Cellular and Molecular Target Identification and Validation

Identifying the specific cellular and molecular targets of a compound is a foundational step in pharmacology. This process involves a variety of techniques aimed at pinpointing the proteins, enzymes, or receptors with which the compound interacts to elicit a biological response. For Ixerochinolide, a comprehensive understanding of its targets is still developing, and the following methodologies are instrumental in this endeavor.

High-Throughput Screening for Protein-Ligand Interactions

High-throughput screening (HTS) is a critical technology in drug discovery that allows for the rapid assessment of thousands of chemical compounds for their ability to interact with a specific biological target. drugtargetreview.com This process utilizes automated platforms to test large libraries of compounds, identifying "hits" that can be further investigated. drugtargetreview.com Various HTS formats exist, including biochemical and cell-based assays. drugtargetreview.com

For a compound like this compound, HTS could be employed to screen its interaction against a panel of known protein targets relevant to diseases like cancer or inflammation. Methods such as fluorescence thermal shift assays, surface plasmon resonance (SPR), and affinity-selection mass spectrometry (AS-MS) are powerful biophysical techniques used to detect and characterize protein-ligand interactions in a high-throughput format. drugtargetreview.combruker.comnih.gov While specific HTS data for this compound is not extensively available in public literature, the table below illustrates a hypothetical outcome of such a screening process.

Table 1: Illustrative High-Throughput Screening Hits for a Bioactive Compound

| Protein Target | Assay Type | Measured Activity (% Inhibition at 10 µM) | Hit Confirmation |

|---|---|---|---|

| Kinase A | Biochemical Kinase Assay | 85% | Confirmed |

| Protease B | FRET-based Assay | 12% | Not Confirmed |

| Receptor C | Cell-based Reporter Assay | 92% | Confirmed |

| Phosphatase D | Colorimetric Assay | 5% | Not Confirmed |

This table is for illustrative purposes only and does not represent actual data for this compound.

Enzyme Inhibition and Activation Kinetics in Cellular Systems

Once a potential enzyme target is identified, studying the kinetics of inhibition or activation is essential to understand the compound's mechanism of action. Enzyme kinetics provides quantitative measures of how a compound affects the rate of an enzymatic reaction. solubilityofthings.com Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are determined to assess the potency and binding affinity of the inhibitor. arxiv.orgnumberanalytics.com

Different modes of inhibition (competitive, non-competitive, uncompetitive) can be distinguished using graphical methods like the Lineweaver-Burk plot. numberanalytics.comkhanacademy.org This information is crucial for optimizing the compound's structure to enhance its efficacy and selectivity. Although detailed enzyme inhibition studies for this compound are not widely published, the following table provides an example of kinetic data that would be generated from such an investigation.

Table 2: Example of Enzyme Inhibition Kinetic Parameters

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5.2 | 2.1 | Competitive |

| 5-Lipoxygenase (5-LOX) | 15.8 | 7.5 | Non-competitive |

This table contains hypothetical data for illustrative purposes and does not reflect experimentally determined values for this compound.

Receptor Binding Studies and Affinities

Receptor binding assays are used to measure the interaction of a ligand with its receptor. umich.edu These studies are fundamental to understanding the affinity (how tightly the ligand binds) and specificity (whether it binds to one or multiple receptors) of a compound. umich.edunih.gov Radioligand binding assays are a classic method, where a radioactively labeled compound is used to quantify the number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). umich.edu A lower Kd value indicates a higher binding affinity. frontiersin.org

These studies are vital for characterizing compounds that act on G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. nih.govcytivalifesciences.com For this compound, identifying specific receptor interactions would be a key step in elucidating its biological function. The table below illustrates the type of data generated from receptor binding assays.

Table 3: Representative Receptor Binding Affinity Data

| Receptor | Ligand | Binding Affinity (Kd, nM) |

|---|---|---|

| Estrogen Receptor α | Estradiol | 0.1 |

| Estrogen Receptor α | Hypothetical Compound X | 25.5 |

| Glucocorticoid Receptor | Dexamethasone | 2.5 |

| Glucocorticoid Receptor | Hypothetical Compound X | >1000 |

This table is a general example and does not present specific binding data for this compound.

Modulation of Intracellular Signaling Pathways

Bioactive compounds often exert their effects by modulating complex intracellular signaling pathways. These networks of proteins and molecules govern fundamental cellular processes such as growth, inflammation, and survival. Research suggests that sesquiterpene lactones, the class of compounds to which this compound belongs, can influence key inflammatory pathways.

Analysis of Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating immune and inflammatory responses. nus.edu.sg In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. reactome.org Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. nus.edu.sgatlasgeneticsoncology.org

Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers. nih.gov Several natural compounds have been shown to inhibit this pathway. While direct studies on this compound are limited, cross-talk between the Wnt/β-catenin and NF-κB pathways has been observed, where overexpression of β-catenin can increase the degradation of IκB-α, leading to NF-κB transactivation. researchgate.net The potential for this compound to modulate NF-κB signaling is an active area of investigation.

Table 4: Illustrative Data on NF-κB Pathway Modulation

| Cellular Marker | Treatment Condition | Fold Change vs. Control |

|---|---|---|

| Phosphorylated IκBα | LPS (Lipopolysaccharide) | 5.6 |

| LPS + Hypothetical Inhibitor | 1.2 | |

| Nuclear NF-κB (p65) | LPS (Lipopolysaccharide) | 8.2 |

| LPS + Hypothetical Inhibitor | 1.5 |

This table provides an example of how the effects of a compound on the NF-κB pathway are quantified and does not represent actual data for this compound.

Investigation of Protein Phosphorylation Events

Protein phosphorylation is a critical post-translational modification where protein kinases add a phosphate (B84403) group to specific amino acids on a protein, altering its function, localization, and interaction with other molecules. This process is fundamental to signal transduction, and its dysregulation is a hallmark of many diseases, including cancer.

Network pharmacology analyses of the active components in Ixeris chinensis, including this compound, predict a significant association with biological processes such as protein phosphorylation and peptidyl-serine phosphorylation. nih.govresearchgate.net These studies identified key target proteins that are central hubs in major signaling pathways. nih.govresearchgate.net For instance, proteins like AKT1, Tumor Necrosis Factor (TNF), and Epidermal Growth Factor Receptor (EGFR) are predicted targets. nih.govresearchgate.net These proteins are pivotal in phosphorylation-driven signaling cascades, such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation. researchgate.net

While direct experimental evidence for this compound is pending, studies on other sesquiterpene lactones, a class of compounds to which this compound belongs, have experimentally validated such effects. For example, related compounds have been shown to decrease the phosphorylation levels of key signaling proteins like Erk1/2, p38 MAPK, and Akt, as well as inhibit the phosphorylation of the transcription factor STAT3. researchgate.net

Table 1: Predicted Key Protein Targets of Ixeris chinensis Components Involved in Phosphorylation

| Target Protein | Associated Signaling Pathway(s) | General Function in Signaling |

|---|---|---|

| AKT1 | PI3K-Akt Pathway | Regulates cell survival, proliferation, and metabolism |

| TNF | TNF Signaling Pathway | Mediates inflammation, apoptosis, and cell proliferation |

| EGFR | MAPK/ERK, PI3K-Akt Pathways | Controls cell growth, survival, and differentiation |

| SRC | Multiple pathways including Focal Adhesion | Regulates cell adhesion, migration, and proliferation |

Data derived from network pharmacology predictions for components of Ixeris chinensis. nih.govresearchgate.net

Regulation of Gene Expression and Transcriptional Networks

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein or RNA molecule. wikipedia.org This process is tightly controlled at various levels, primarily at the stage of transcription, where a segment of DNA is copied into RNA. khanacademy.org This regulation is managed by transcription factors and other regulatory proteins that bind to specific DNA sequences, such as promoters and enhancers, to either activate or repress gene transcription. bioninja.com.au

Bioinformatic analyses predict that the active constituents of Ixeris chinensis, including this compound, are significantly involved in the regulation of gene expression. nih.govresearchgate.net Gene Ontology (GO) enrichment analysis highlighted "positive regulation of transcription from RNA polymerase II promoter" and "positive regulation of gene expression" as two of the most significant biological processes associated with these compounds. nih.gov This suggests that this compound may influence the activity of transcriptional networks, leading to changes in the cellular proteome and function. Such regulation can be achieved by modulating the levels or activity of key transcription factors or regulatory proteins that control which genes are turned on or off. wikipedia.orgbioninja.com.au

Table 2: Predicted Gene Regulation-Related Biological Processes for Ixeris chinensis Components

| GO Biological Process Term | p-value | Description |

|---|---|---|

| Positive regulation of transcription from RNA polymerase II promoter | 3.57028 × 10⁻⁷ | Any process that increases the frequency, rate, or extent of transcription from an RNA polymerase II promoter. |

| Signal transduction | 2.82142 × 10⁻⁵ | The process by which a cell responds to substances outside the cell through signaling molecules. |

| Response to xenobiotic stimulus | 3.3837 × 10⁻¹¹ | A change in state or activity of a cell or an organism in response to a stimulus that is foreign to the organism. |

| Positive regulation of gene expression | - | Any process that increases the frequency, rate, or extent of gene expression. |

Data from Gene Ontology (GO) enrichment analysis of predicted targets for Ixeris chinensis components. nih.gov

Impact on Fundamental Cellular Processes (In Vitro Studies)

In vitro studies using cultured cell lines are essential for elucidating the specific effects of a compound on fundamental cellular behaviors. While direct experimental data for this compound across all these areas is limited, the following sections outline key processes that are common targets for investigation based on predictive analyses and studies of similar compounds.

Analysis of Anti-proliferative Effects in Cancer Cell Lines (e.g., PC-3)

A critical hallmark of cancer is uncontrolled cell proliferation. Many anti-cancer agents function by inhibiting the growth and division of cancer cells. The PC-3 prostate cancer cell line is a standard model used to screen for and study the anti-proliferative effects of novel compounds. nih.gov It is an androgen-independent cell line derived from a bone metastasis, representing an aggressive stage of the disease. nih.gov

While studies specifically detailing the anti-proliferative effects of this compound on PC-3 cells are not yet widely published, network pharmacology has linked the components of Ixeris chinensis to numerous cancer-related pathways. researchgate.net Research on other natural compounds has demonstrated significant anti-proliferative activity in PC-3 cells, often in a time- and dose-dependent manner. nih.govmdpi.commdpi.complos.org These studies typically use assays like the MTT assay to measure cell viability and [3H]thymidine incorporation to measure DNA synthesis, providing quantitative data on a compound's ability to halt cancer cell growth. nih.gov

Table 3: Examples of Anti-proliferative Effects of Other Compounds on PC-3 Cells

| Compound | Source/Type | Observed Effect on PC-3 Cells |

|---|---|---|

| Evodiamine | Indoloquinazoline alkaloid | Showed cytotoxicity and anti-proliferation activities. mdpi.com |

| Caryophyllene Oxide | Sesquiterpene from Hymenaea courbaril | Recognized as a potential anti-proliferative agent. mdpi.com |

| Cannabidiol | Cannabinoid | Decreased cell viability in a time and dose-dependent manner. nih.govplos.org |

| c-myc-As-ODN | Antisense oligonucleotide | Caused a time- and dose-dependent decrease in DNA synthesis and cell viability. nih.gov |

This table illustrates the types of anti-proliferative effects observed in PC-3 cells, providing a framework for potential investigations into this compound.

Induction and Characterization of Programmed Cell Death Mechanisms (e.g., Apoptosis, Necroptosis)

Programmed cell death (PCD) is a regulated process essential for tissue homeostasis and the elimination of damaged or infected cells. biorxiv.org Apoptosis and necroptosis are two major forms of PCD. Apoptosis is a non-inflammatory process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, executed by caspase enzymes. mdpi.comresearchgate.net Necroptosis is a pro-inflammatory, lytic form of cell death that is morphologically similar to necrosis but is genetically regulated, primarily by the kinases RIPK1 and RIPK3 and the pseudokinase MLKL. binasss.sa.crjci.org

Network pharmacology analysis for Ixeris chinensis components, including this compound, identified "negative regulation of apoptotic process" as a significantly enriched biological process. nih.govresearchgate.net This could imply a modulatory role, potentially sensitizing cancer cells to other apoptotic stimuli or acting through different cell death pathways. For instance, some anti-cancer compounds induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins and the activation of caspases. mdpi.com The induction of necroptosis is also a viable anti-cancer strategy, particularly in apoptosis-resistant tumors. binasss.sa.crjci.org

Table 4: Comparison of Apoptosis and Necroptosis

| Feature | Apoptosis | Necroptosis |

|---|---|---|

| Key Proteins | Caspases (e.g., Caspase-3, -8, -9), Bcl-2 family | RIPK1, RIPK3, MLKL |

| Membrane Integrity | Maintained (forms apoptotic bodies) | Lost (cell lysis) |

| Inflammatory Response | Generally non-inflammatory | Pro-inflammatory |

| Morphology | Cell shrinkage, chromatin condensation, membrane blebbing | Organelle swelling, translucent cytoplasm, membrane rupture |

Based on general characteristics of programmed cell death pathways. mdpi.comresearchgate.netjci.org

Modulation of Cellular Adhesion and Migration

The ability of cancer cells to detach from the primary tumor, migrate through the extracellular matrix (ECM), and invade surrounding tissues is fundamental to metastasis. biorxiv.org This process involves complex changes in cellular adhesion and motility. researchgate.net Cell-cell adhesion, often mediated by cadherins, is typically reduced, while cell-matrix adhesion, mediated by integrins, is dynamically modulated to allow for movement. embopress.orgnih.gov The transition from a stationary epithelial phenotype to a motile mesenchymal phenotype (EMT) is a key program that facilitates cancer cell migration and invasion. embopress.org

Currently, there is no direct experimental data linking this compound to the modulation of cellular adhesion and migration. However, given its predicted involvement in broad cancer-related signaling pathways like PI3K-Akt, which are known to regulate cell migration, this is a crucial area for future research. researchgate.netembopress.org Investigating the effect of this compound on cell adhesion to ECM components (e.g., collagen, fibronectin), cell migration using assays like the scratch wound or transwell assay, and the expression of key markers for EMT (e.g., E-cadherin, N-cadherin, Vimentin) would provide valuable insights into its potential anti-metastatic properties.

Influence on Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal cellular metabolism. wikipedia.org At low levels, ROS act as important signaling molecules, but at high levels, they cause oxidative stress—a condition characterized by damage to lipids, proteins, and DNA. nih.govmdpi.com Many cancer cells exhibit a higher basal level of ROS, which can promote proliferation, but also makes them more vulnerable to further ROS-inducing insults. nih.gov Consequently, modulating ROS levels is a strategy employed by some anti-cancer agents. vdoc.pub

The effect of this compound on ROS generation and oxidative stress responses has not been specifically reported. However, some natural compounds exert their anti-cancer effects by promoting the generation of ROS, pushing cancer cells past a toxic threshold and inducing cell death. nih.govvdoc.pub Conversely, other compounds may have antioxidant properties. To understand this compound's mechanism, it would be important to measure its effect on intracellular ROS levels and the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase. wikipedia.orgmdpi.com

Table 5: Key Reactive Oxygen Species and Antioxidant Enzymes

| Species/Enzyme | Type | Role |

|---|---|---|

| Superoxide (O₂•⁻) | ROS | A primary ROS generated mainly in mitochondria. |

| Hydrogen Peroxide (H₂O₂) | ROS | A more stable ROS that can act as a signaling molecule. |

| Hydroxyl Radical (•OH) | ROS | A highly reactive ROS that can damage macromolecules. |

| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Converts superoxide into hydrogen peroxide and oxygen. |

| Catalase (CAT) | Antioxidant Enzyme | Decomposes hydrogen peroxide into water and oxygen. |

| Glutathione Peroxidase (GPx) | Antioxidant Enzyme | Reduces hydrogen peroxide and lipid hydroperoxides. |

A summary of major ROS and the enzymes that regulate them. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Pharmacophore Modeling

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are computational tools crucial for understanding how a molecule's chemical structure relates to its biological activity. nih.govwikipedia.orgjocpr.com These methods are instrumental in drug discovery for optimizing lead compounds and predicting the activity of new ones. wikipedia.orgjocpr.com While specific, dedicated QSAR and pharmacophore models for this compound are not extensively detailed in publicly available research, comprehensive studies on the broader class of sesquiterpene lactones (STLs), particularly guaianolides to which this compound belongs, provide a robust framework for predicting its structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on sesquiterpene lactones consistently identify several structural motifs as critical for their biological effects, such as cytotoxic and anti-inflammatory activities. researchgate.netacs.org These models correlate physicochemical properties and structural descriptors with the potency of the compounds. wikipedia.org

Key structural features identified in QSAR studies of sesquiterpene lactones that are relevant for understanding this compound's potential activities include:

The α-methylene-γ-lactone Ring : This feature is widely recognized as a crucial element for cytotoxicity. nih.gov It acts as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles, such as the thiol groups in proteins. researchgate.net

Additional Enone Systems : The presence of other α,β-unsaturated carbonyl groups within the molecule, such as a cyclopentenone ring, can enhance biological activity. nih.govmdpi.com

Specific Substitutions : The type and position of substituent groups significantly modulate activity. For instance, a hydroxyl group at the C-5 position and an angeloyloxy group at the C-8 position have been identified as important for cytotoxicity. researchgate.netnih.gov Conversely, the presence of hydroxyl groups can sometimes decrease potency by altering properties like lipophilicity. nih.gov

Lipophilicity : Higher lipophilicity is often correlated with greater cytotoxicity, likely due to improved ability to cross cellular membranes. nih.gov

The table below summarizes key structural descriptors and their generally observed impact on the biological activity of sesquiterpene lactones, based on multiple QSAR studies.

| Structural Feature/Descriptor | General Impact on Biological Activity (e.g., Cytotoxicity) | Rationale/Mechanism | Supporting Citation(s) |

|---|---|---|---|

| α-methylene-γ-lactone | Enhances Activity | Acts as a Michael acceptor, alkylating proteins and enzymes. | researchgate.netnih.gov |

| Additional Enone Systems (e.g., in cyclopentane (B165970) ring) | Enhances Activity | Provides additional sites for Michael addition reactions. | nih.govmdpi.com |

| Hydroxyl (OH) Groups | Variable (Can decrease activity) | Increases hydrophilicity; may form hydrogen bonds that reduce interaction with target sites. | nih.gov |

| Lipophilicity (e.g., CLogP) | Enhances Activity | Improves ability to cross biological membranes. | nih.govmdpi.com |

| Ester Groups (e.g., Angeloyloxy) | Enhances Activity | Contributes to the overall conformation and electronic properties of the molecule. | researchgate.netnih.gov |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov For this compound, a pharmacophore model can be hypothesized based on its structure and data from related compounds that have been studied more extensively.

For example, studies on sesquiterpene lactones as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) revealed that potent inhibitors like alantolactone (B1664491) and isoalantolactone (B1672209) form hydrogen bonds with key amino acid residues (Arg609, Ser611, Glu612, and Ser613) in the SH2 domain of STAT3. biomolther.org Similarly, a pharmacophore model for the inhibition of the transcription factor c-Myb by STLs indicated that activity depends not just on the presence of Michael acceptors, but on their optimal spatial arrangement. nih.gov

A hypothetical pharmacophore model for this compound, based on its guaianolide structure and general findings for STLs, would likely include the following features:

Hydrogen Bond Acceptors : The oxygen atoms in the lactone and ketone groups.

Hydrogen Bond Donors : The hydroxyl group.

Hydrophobic Features : The core carbocyclic skeleton.

Michael Acceptor Feature : The α,β-unsaturated lactone is a key feature for covalent interaction with protein targets.

The table below outlines the potential pharmacophoric features of this compound and their relevance in target interaction.

| Pharmacophoric Feature | Potential Structural Basis in this compound | Role in Biological Interaction | Supporting Citation(s) |

|---|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygens (lactone, ketone) | Forms hydrogen bonds with amino acid residues (e.g., serine, arginine) in a target's binding pocket. | biomolther.org |

| Hydrogen Bond Donor | Hydroxyl group (OH) | Donates a hydrogen bond to stabilize the ligand-receptor complex. | biomolther.org |

| Hydrophobic Region | The sesquiterpene's fused ring system | Engages in van der Waals or hydrophobic interactions with nonpolar residues of the target protein. | nih.gov |

| Michael Acceptor / Electrophilic Center | α,β-unsaturated carbonyl system of the lactone ring | Enables covalent bond formation with nucleophilic residues like cysteine, leading to irreversible inhibition. | researchgate.netnih.gov |

These computational approaches are invaluable for guiding the exploration of this compound's full therapeutic potential. By using QSAR and pharmacophore models derived from the broader family of sesquiterpene lactones, researchers can predict potential biological targets for this compound and design more potent and selective analogues for future investigation. mdpi.com

Chemical Synthesis and Analog Design of Ixerochinolide and Its Derivatives

Strategies for Total Synthesis of Guaianolide-Type Sesquiterpene Lactones

The total synthesis of guaianolide sesquiterpene lactones is a formidable task due to their intricate and stereochemically rich structures. nih.gov These molecules, which include a hydroazulene core, have fascinated synthetic chemists for decades, leading to the development of innovative and diverse synthetic strategies. nih.govbeilstein-journals.org A primary goal in this field is to devise routes that are not only efficient in terms of the number of steps but also highly selective. researchgate.net

Stereoselective and Enantioselective Synthetic Routes

Achieving control over stereochemistry is paramount in the synthesis of guaianolides, as their biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Key Stereoselective and Enantioselective Strategies:

Asymmetric Aldol Reactions: These reactions have been instrumental in setting up key stereocenters in the early stages of a synthesis. For instance, highly stereoselective asymmetric anti-aldol reactions can provide enantiopure starting materials for subsequent complex transformations. researchgate.net

Domino Metathesis Reactions: Domino dienyne or enediyne metathesis strategies have been successfully employed to construct the hydroazulene core of guaianolides. researchgate.net This approach can be followed by multiple hydroboration/oxidation steps to install several stereogenic centers in a single operation with high stereoselectivity. researchgate.net

Intramolecular Cycloadditions: Gallium(III) triflate-catalyzed intramolecular (4+3) cycloadditions have been used to prepare the guaianolide ring system in a stereoselective manner in just a few steps from commercially available materials. ugent.beresearchgate.net

Biomimetic Cascades: Inspired by the proposed biosynthetic pathways of these natural products, researchers have developed biomimetic tandem oxy-Cope/ene rearrangements. acs.org This strategy allows for a stereodivergent synthesis, meaning both C1 epimers of 6,12-guaianolide lactones can be accessed from a common precursor. acs.org

Chiral Pool Starting Materials: The use of readily available chiral molecules, such as (+)-carvone, has enabled the gram-scale total synthesis of certain guaianolides like (+)-mikanokryptin. researchgate.net However, the fixed stereochemistry of these starting materials can limit the diversity of the final products. acs.org

Key Methodological Advances in Natural Product Synthesis

The quest to synthesize complex natural products like Ixerochinolide has spurred the development of new and powerful chemical reactions and strategies. researchgate.net

Notable Methodological Advances:

Multicomponent Reactions (MCRs): The MARDi cascade, a type of multicomponent reaction, allows for the diastereoselective creation of seven-membered carbocyclic rings under environmentally friendly conditions. researchgate.net This method provides a rapid entry into the core structure of guaianolides. researchgate.net

Ring-Closing Metathesis (RCM): RCM has become a cornerstone in the synthesis of medium-sized rings, such as the seven-membered ring found in guaianolides. researchgate.net Relay metathesis, a variant of RCM, has been used to improve access to key intermediates from starting materials like (S)-citronellal. acs.orgacs.org

Transition-Metal Catalysis: Various transition-metal-catalyzed reactions are crucial in modern synthetic routes to guaianolides. researchgate.net These can include cross-coupling reactions for bond formation and cycloadditions. researchgate.net

Ring Expansion Reactions: The Tiffeneau–Demjanov rearrangement, a type of ring expansion reaction, has been used to construct the 5,7-fused ring system of 8,12-guaianolides. nii.ac.jp

Semisynthesis Approaches from Readily Available Natural Precursors

Semisynthesis, which starts from complex molecules isolated from nature, offers a more direct and often more efficient route to target compounds compared to total synthesis. wikipedia.org This approach is particularly valuable for producing analogs of complex natural products. nih.gov

For guaianolides, common starting materials for semisynthesis include other, more abundant sesquiterpene lactones. nih.gov For example, costunolide (B1669451), a germacranolide, is a biosynthetic precursor to the guaianolide kauniolide (B3029866) and can be converted via an enzymatic reaction involving a cytochrome P450 enzyme. researchgate.net This highlights the potential of using biosynthetic insights to guide semisynthetic efforts. The development of semisynthetic procedures allows for the generation of derivatives that can be evaluated for their pharmacological potential. rsc.org

Rational Design Principles for this compound Analogs and Derivatives

Rational drug design aims to create new molecules with improved biological properties based on an understanding of their structure and mechanism of action. nih.govdrugdesign.org For this compound and other guaianolides, this involves modifying the core structure to enhance potency, increase selectivity, or create tools for biological studies. encyclopedia.pub

Structural Modifications for Enhanced Biological Potency and Selectivity

The biological activity of sesquiterpene lactones is often attributed to the α-methylene-γ-lactone motif, which can react with biological nucleophiles like cysteine residues in proteins. encyclopedia.pub Structure-activity relationship (SAR) studies, which correlate structural changes with changes in biological activity, are crucial for designing more effective analogs. ekb.egnih.gov

Key Principles and Findings from SAR Studies:

The α-methylene-γ-lactone/lactam Moiety: This group is a key electrophilic center responsible for the alkylating properties and subsequent biological activity of many sesquiterpene lactones. rsc.orgencyclopedia.pub

Tuning Electrophilicity: The reactivity of the α-methylene-γ-lactone can be fine-tuned. One approach involves replacing the lactone with an α-methylene-γ-lactam. nih.govnih.gov By changing the substituent on the lactam nitrogen, the electrophilicity and, consequently, the biological activity and thiol reactivity can be modulated. nih.govnih.gov

Number of Alkylating Groups: The number of reactive sites on the molecule can influence its level of activity, with two often being optimal. encyclopedia.pub

A study on guaianolide analogs with a tunable α-methylene-γ-lactam electrophile demonstrated a positive correlation between thiol reactivity and the inhibition of the NF-κB signaling pathway. nih.gov The table below shows the IC50 values for NF-κB inhibition for a selection of these synthetic lactams, benchmarked against the natural product parthenolide (B1678480) and a synthetic lactone.

| Compound | Description | IC50 for NF-κB Inhibition (µM) | Reference |

|---|---|---|---|

| Parthenolide | Natural α-methylene-γ-lactone | 4.3 ± 0.4 | nih.gov |

| Synthetic Lactone Analog | Synthetic α-methylene-γ-lactone | 15.2 ± 1.2 | nih.gov |

| Lactam 45 (R¹ = H) | Synthetic α-methylene-γ-lactam | > 50 | nih.gov |

| Lactam 49 (R¹ = Ph) | Synthetic α-methylene-γ-lactam | 29.2 ± 3.6 | nih.gov |

| Lactam 51 (R¹ = 4-CF₃-C₆H₄) | Synthetic α-methylene-γ-lactam | 10.3 ± 0.7 | nih.gov |

| Lactam 54 (R¹ = Ts) | Synthetic α-methylene-γ-lactam | 4.5 ± 0.4 | nih.gov |

Generation of Probes for Target Identification and Mechanistic Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells or organisms. thermofisher.comnih.gov They are invaluable tools for validating new drug targets and understanding the mechanisms of action of bioactive compounds. thermofisher.comrjeid.com

For natural products like this compound, synthetic chemistry can be used to create probe molecules. These probes are often derivatives of the natural product that incorporate a "tag" (like a fluorescent dye or a biotin (B1667282) molecule) or a photoreactive group. This allows for the identification of the specific proteins that the natural product binds to within a cell.

Strategies for Probe Design:

Tunable Reactivity: As seen with the α-methylene-γ-lactam analogs, creating derivatives with varying reactivity can help in designing probes. nih.gov Analogs with reduced, but not eliminated, reactivity can be more selective and less prone to non-specific binding, making them better candidates for chemical probes. nih.govnih.gov

Incorporation of Reporter Tags: A key aspect of probe design is the inclusion of a reporter group that allows for detection and isolation of the probe-protein complex. This is often done at a position on the molecule that does not interfere with its biological activity.

Inactive Controls: A crucial component of any chemical probe experiment is a negative control—a molecule that is structurally very similar to the probe but is biologically inactive. nih.gov This helps to ensure that the observed effects are due to the specific interaction of the probe with its target and not some other, non-specific effect.

By synthesizing analogs with muted nonspecific thiol reactivities, researchers can develop better electrophiles for the rational design of chemical probes, which can then be used to identify the specific cellular targets of guaianolides like this compound and elucidate their detailed mechanisms of action. nih.govnih.gov

Development of Simplified Scaffolds for Structure-Activity Relationship Studies

The intricate architecture of guaianolides like this compound, while conferring potent biological activities, presents a significant hurdle for extensive chemical modification and drug development. The complexity of their tricyclic 5-7-5 ring system and multiple stereocenters makes total synthesis and the generation of diverse analogs a laborious and low-yielding process researchgate.net. To overcome these challenges and facilitate more efficient exploration of structure-activity relationships (SAR), researchers have focused on the design and synthesis of simplified molecular scaffolds. These scaffolds retain the core structural motifs believed to be essential for biological activity while being more synthetically accessible.

The primary goal in developing simplified scaffolds is to deconvolute the complex structure of the natural product into a more manageable chemical framework. This approach allows for the systematic modification of various functional groups and a clearer understanding of their contribution to the molecule's biological effects researchgate.net. For guaianolides, a key focus is the α-methylene-γ-lactone moiety, which is a well-established Michael acceptor that can form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins d-nb.info. This alkylating capability is considered a primary driver of the cytotoxic and other biological activities of many sesquiterpene lactones d-nb.info.

One strategy involves creating simplified analogs that retain this reactive lactone but feature a less complex carbocyclic core. For instance, studies on various guaianolide analogs have demonstrated that the α-methylene-γ-lactone is critical for the inhibition of signaling pathways like NF-κB nih.gov. Reduction of the exocyclic double bond in this motif leads to a complete loss of inhibitory activity, confirming its importance as a pharmacophore nih.gov. Therefore, simplified scaffolds for SAR studies of this compound would almost certainly need to incorporate this feature or a bioisosteric equivalent.

Another approach is to build libraries of related compounds around a common, synthetically versatile intermediate that mimics key elements of the guaianolide core. For example, by designing a flexible macrocyclic germacranolide core, it is possible to stereodivergently synthesize different C1 epimers of the 6,12-guaianolide lactone motif, mimicking nature's own synthetic strategy acs.org. This allows for the exploration of stereochemistry's role in bioactivity. While not explicitly simplifying the core, this strategy simplifies the process of generating structural diversity. The development of convergent synthetic strategies, such as intramolecular (4+3) cycloadditions, has also enabled the rapid, stereoselective construction of the fundamental guaianolide ring system from simple starting materials in just a few steps researchgate.net. Such methods are invaluable for creating a range of scaffold variations for biological screening.

Methodological Advancements in Sesquiterpene Lactone Structural Diversification

The vast structural diversity of sesquiterpene lactones (STLs) found in nature is a testament to the efficiency of biosynthetic pathways. In the laboratory, chemists have sought to replicate and expand upon this diversity through innovative synthetic methodologies. These advancements are crucial for generating novel analogs of complex STLs like this compound, enabling detailed SAR studies and the development of new therapeutic leads with improved properties researchgate.net.

A significant area of advancement is the development of divergent synthetic strategies from a common precursor. This bio-inspired approach contrasts with traditional target-oriented total synthesis. For instance, a rationally designed guaianolide scaffold featuring a strategically placed hydroxyl group can act as a linchpin for selective diversification. This allows for a cascade of reactions, including oxidative, reductive, and redox-neutral transformations, to generate a collection of non-natural, highly substituted 8,12-guaianolides from a single starting point nih.gov. Key reactions in such sequences can include unprecedented C-H lactonization and highly diastereoselective tandem rearrangements like the oxy-Cope/ene cascade, which can install multiple stereocenters in a single operation nih.gov.

Another powerful technique for structural diversification is the modification of the reactive centers of the molecule. The α-methylene-γ-lactone ring, a hallmark of many bioactive STLs, is a prime target for such modifications. To modulate the electrophilicity and, consequently, the biological reactivity and selectivity, researchers have replaced the lactone with an α-methylene-γ-lactam nih.gov. By substituting the lactam nitrogen with various electronically distinct groups, it is possible to fine-tune the Michael acceptor's reactivity with biological thiols. This strategy was successfully applied to create guaianolide analogs with tunable inhibitory effects on the NF-κB signaling pathway nih.gov. This approach allows for the creation of "bio-orthogonal" analogs that can be used to probe cellular mechanisms with greater precision.

Furthermore, semisynthesis, which uses the natural product itself as a starting material, remains a vital tool for structural diversification. For example, plant-isolated eudesmanolides have been converted into new derivatives through reactions like oxidation with selenium dioxide or the formation of ethers at the lactone ring via Michael addition acs.org. These methods provide access to analogs that would be difficult to obtain through total synthesis, allowing for the exploration of how different substituents impact biological activity. Such strategies could readily be applied to this compound, if sufficient quantities can be isolated, to generate a library of derivatives for screening.

Collectively, these methodological advancements in both divergent total synthesis and semisynthesis provide the tools necessary to expand the chemical space around the this compound scaffold. By creating both simplified and more complex, non-natural analogs, researchers can systematically probe the structural requirements for its biological activity and develop new compounds with enhanced therapeutic potential.

Ecological and Evolutionary Context of Ixerochinolide Production

Role of Ixerochinolide in Plant Defense Mechanisms of Ixeris chinensis

Ixeris chinensis, a member of the Asteraceae family, synthesizes a variety of secondary metabolites, including this compound, as a primary strategy for survival and defense. nih.gov These compounds are crucial for navigating the challenges posed by a complex ecosystem teeming with herbivores and microbial pathogens.

Sesquiterpene lactones (STLs) are a prominent class of secondary metabolites in the Asteraceae family, well-documented for their role in plant defense. nih.govresearchgate.net Their bitter taste and biological activity serve as a potent deterrent against a wide range of herbivores. The defensive properties of STLs are often attributed to the α-methylene-γ-lactone group, a reactive chemical structure that can interact with biological molecules in herbivores and pathogens. researchgate.net

While direct studies on the antifeedant properties of this compound against specific herbivores of Ixeris chinensis are not extensively detailed in the available literature, the functions of structurally similar guaianolides provide strong inferential evidence for its role. For instance, cynaropicrin, another guaianolide STL, demonstrates significant antifeedant activity against various insects. researchgate.net It is therefore highly probable that this compound contributes to the defense of Ixeris chinensis by making its tissues unpalatable to herbivores.

Beyond herbivory, STLs also exhibit antimicrobial properties, protecting the plant from pathogenic fungi and bacteria. The production of these compounds can be induced or increased in response to pathogen attack, forming a crucial part of the plant's immune response. The presence of this compound and its related glucoside, Ixerochinoside, in Ixeris chinensis suggests a pre-formed and inducible chemical shield against microbial invasion. researchgate.netresearchgate.net

Table 1: Documented Defensive Roles of Sesquiterpene Lactones in Asteraceae

| Compound Class | Defensive Role | Mechanism of Action |

| Guaianolides | Antifeedant | Bitter taste, interaction with insect gustatory receptors. researchgate.net |

| Sesquiterpene Lactones (general) | Antimicrobial | Disruption of microbial cell membranes and cellular processes. |

| Sesquiterpene Lactones (general) | Insect Repellency | Volatile STLs can act as repellents, deterring insect pests from feeding or laying eggs. researchgate.net |

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. researchgate.net These biochemicals, known as allelochemicals, can have either positive (stimulatory) or negative (inhibitory) effects. In plants, allelopathy is a key mechanism of inter-species competition, allowing a plant to secure resources like water, sunlight, and nutrients by suppressing the growth of its neighbors. mdpi.com

Chemical Defense Against Herbivory and Pathogen Attack

Environmental and Developmental Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is a metabolically expensive process for a plant. Consequently, their biosynthesis is tightly regulated and often responsive to specific environmental and developmental cues. This ensures that these defensive compounds are produced when and where they are most needed. academicjournals.org

Biotic stressors, such as attacks by herbivorous insects and infections by microbial pathogens, are powerful inducers of plant secondary metabolism. researchgate.netmdpi.com When a plant like Ixeris chinensis is damaged by an herbivore, it can trigger a signaling cascade that leads to the increased synthesis and accumulation of defensive compounds, including sesquiterpene lactones, at the site of attack and systemically throughout the plant. This induced response helps to deter further feeding and prevent secondary infections at the wound site. nih.gov

Similarly, the presence of pathogenic microorganisms can be detected by the plant, initiating a defense response that includes the production of antimicrobial compounds like this compound. mdpi.com The regulation of these biosynthetic pathways is complex, involving intricate gene expression networks that can be fine-tuned to respond to the specific type of biotic threat encountered. nih.gov

Abiotic environmental factors play a crucial role in modulating the production of plant secondary metabolites. researchgate.net Factors such as the intensity and quality of light, ambient temperature, water availability, and soil nutrient levels can significantly influence the biosynthesis of this compound.

For example, high-intensity light, particularly UV radiation, is a known stressor that can lead to an increased production of terpenoids and other phenolic compounds that serve as sunscreens and antioxidants. researchgate.net Temperature extremes can also affect enzymatic activities within the biosynthetic pathways, altering the profile of secondary metabolites. Nutrient availability is another critical factor; for instance, nitrogen and phosphorus levels in the soil can influence the allocation of resources between primary growth and the production of carbon-based defensive compounds like sesquiterpene lactones.

Table 2: Expected Regulation of this compound Biosynthesis by Stressors

| Stressor Type | Specific Example | Expected Effect on this compound Production | Rationale |

| Biotic | Insect Herbivory | Increase | Direct defense against feeding. mdpi.com |

| Biotic | Fungal/Bacterial Pathogens | Increase | Antimicrobial defense against infection. nih.gov |

| Abiotic | High UV Light | Increase | Protection against oxidative damage. researchgate.net |

| Abiotic | Drought | Variable/Increase | Part of a general stress response to enhance resilience. researchgate.net |

| Abiotic | Nutrient Limitation | Variable/Increase | Re-allocation of carbon resources to defense when growth is limited. researchgate.net |

Influence of Biotic Stressors (e.g., Pests, Microbes)

Evolutionary Significance of Sesquiterpene Lactone Diversity in Asteraceae

The Asteraceae is one of the largest and most successful families of flowering plants, and its evolutionary success is partly attributed to its immense chemical diversity, particularly in sesquiterpene lactones. nih.gov The family produces thousands of different STLs, which are classified into various skeletal types, including germacranolides, eudesmanolides, and guaianolides like this compound. researchgate.net

This vast chemical diversity is believed to be the result of a co-evolutionary "arms race" between the plants and their herbivores and pathogens. As herbivores evolve mechanisms to tolerate or detoxify one type of chemical defense, plants evolve new and more complex compounds. The structural diversification of STLs arises from the evolution of key enzymes in their biosynthetic pathway, such as germacrene A oxidase (GAO), which is conserved across the Asteraceae family. nih.gov The catalytic plasticity of these enzymes allows for the creation of a wide array of chemical structures from a common precursor. nih.govresearchgate.net

The specific type of sesquiterpene lactone skeleton, such as the guaianolide structure of this compound, can also be a chemosystematic marker, helping to delineate evolutionary relationships between different tribes and genera within the Asteraceae. researchgate.netnih.gov For instance, the conformation of guaianolides found in the Asteraceae often differs from those in other plant families like the Apiaceae, highlighting divergent evolutionary pathways. researchgate.net Thus, the existence of this compound is a snapshot of the ongoing evolutionary processes that drive chemical innovation and adaptation in the plant kingdom.

Chemoecological Interactions within the Native Ecosystem of Ixeris chinensis

The production of this compound and other secondary metabolites by Ixeris chinensis is a critical component of its ecological strategy, mediating a variety of interactions with other organisms in its native East Asian ecosystem. These chemical compounds are not essential for the primary growth and development of the plant but play a crucial role in its survival and adaptation to environmental pressures. The chemoecological functions of these compounds include defense against herbivores, protection from pathogens, and competition with other plants.

Defense Against Herbivores

Ixeris chinensis, like many species in the Asteraceae family, produces a formidable chemical arsenal (B13267) to deter feeding by herbivores. This defense is largely attributed to a diverse group of secondary metabolites, particularly sesquiterpene lactones, to which this compound belongs.

Research Findings: While direct studies on the antifeedant properties of purified this compound are limited, extensive research on other sesquiterpene lactones isolated from Ixeris species and related plants in the Cichorieae tribe provides strong evidence for their role as a defense mechanism. researchgate.netmdpi.com For instance, the extract of Rhaponticum pulchrum, containing the sesquiterpene lactone cynaropicrin, has demonstrated significant antifeedant activity against various insect pests. researchgate.net Given the structural similarities and the bitter taste characteristic of many sesquiterpene lactones, it is highly probable that this compound contributes to the unpalatability of Ixeris chinensis to generalist herbivores. researchgate.net The plant's milky latex, visible upon tissue damage, is also rich in these defensive compounds. mdpi.com

In its native habitat, Ixeris chinensis is subject to herbivory from various insects. The production of sesquiterpene lactones, including this compound and its derivatives like chinensiolide A, B, and C, likely serves as a direct defense by making the plant tissues toxic or unpalatable. researchgate.netresearchgate.net This chemical defense can influence the feeding behavior and survival of herbivores that attempt to consume the plant. researchgate.net

Table 1: Herbivore Interaction with Ixeris chinensis

| Interacting Organism | Type of Interaction | Mediating Compounds (Postulated) | Observed/Inferred Effect on I. chinensis |

|---|---|---|---|

| Generalist chewing insects | Herbivory | Sesquiterpene lactones (including this compound), Phenolic compounds | Deterrence of feeding, reduced herbivore damage |

| Phloem-feeding insects (e.g., aphids) | Herbivory | Sesquiterpene lactones, Flavonoids | Potential deterrence and systemic defense induction |

Antimicrobial and Antifungal Defenses

In its natural environment, Ixeris chinensis is exposed to a variety of potential pathogens, including fungi and bacteria. The secondary metabolites it produces, including sesquiterpene lactones, play a significant role in its defense against these microbial threats.

Ixeris chinensis has been reported to be a host for certain pathogens, such as the powdery mildew fungus Podosphaera xanthii and the Peanut Witches' Broom phytoplasma in Taiwan. apsnet.orgapsnet.org The production of antifungal compounds would be a key defense mechanism against such infections. The presence of these pathogens also suggests a co-evolutionary arms race, where the plant's chemical defenses are continually being challenged by evolving pathogens.

Table 2: Pathogen Interaction with Ixeris chinensis

| Interacting Organism | Type of Interaction | Mediating Compounds (Postulated) | Observed/Inferred Effect on I. chinensis |

|---|---|---|---|

| Podosphaera xanthii | Fungal Pathogen | Sesquiterpene lactones, Phenolic compounds | Potential inhibition of fungal growth |

| Peanut Witches' Broom Phytoplasma | Bacterial Pathogen | Flavonoids, Sesquiterpene lactones | Potential modulation of host defense response |

| General soil microbes | Symbiotic/Pathogenic | Flavonoids, Phenolic acids | Regulation of rhizosphere microbial community |

Allelopathic Interactions with Competing Plants

Allelopathy, the chemical inhibition of one plant by another, is a significant factor in structuring plant communities. Ixeris chinensis co-occurs with a variety of other plant species, including native plants and invasive weeds, and its chemical exudates can influence these interactions. nih.govpeerj.com

Research Findings: Plant extracts containing secondary metabolites like sesquiterpene lactones and phenolic compounds have been shown to have allelopathic effects, inhibiting the germination and growth of neighboring plants. researchgate.netnih.govscau.edu.cn Aqueous extracts of plants from the Asteraceae family often exhibit such properties. While direct studies isolating this compound and testing its allelopathic potential are scarce, the presence of a suite of bioactive compounds in Ixeris chinensis suggests its involvement in allelopathic interactions. mdpi.comnih.gov

In its native range, Ixeris chinensis often grows as a weed in various habitats and can be found in communities with species such as Agropyron cristatum, Chenopodium glaucum, and Setaria viridis. peerj.com It also faces competition from invasive species like Solidago canadensis. Research has shown that the presence of S. canadensis can negatively impact the pollination and seed set of Ixeris chinensis, indicating competitive pressure. researchgate.netresearchgate.net The production of allelochemicals by Ixeris chinensis could be a strategy to mitigate competition from such species by inhibiting their growth.

Table 3: Competitive Plant Interactions with Ixeris chinensis